Chemotype Divergence from Canonical Sigma-1 Phenylacetamide Ligands: Scaffold Comparison of CAS 2034362-44-0 vs. Compound 1 (Huang et al., 1998)
The target compound replaces the phenylacetamide moiety of the well-characterized sigma-1 ligand N-(1-benzylpiperidin-4-yl)phenylacetamide (Compound 1) with a 6-(oxan-4-yloxy)pyridine-3-carboxamide group. In the arylacetamide series, Huang et al. (2001) demonstrated that substitution of the phenyl ring with a pyridyl ring resulted in a >60-fold reduction in σ₁ receptor binding affinity relative to the parent phenylacetamide (Ki σ₁ = 3.90 nM), and elimination of measurable σ₂ binding [1]. This SAR trend provides a class-level inference that CAS 2034362-44-0 is unlikely to retain the low-nanomolar σ₁ affinity characteristic of the phenylacetamide series, and its target engagement profile may be fundamentally shifted toward alternative receptors such as SST5 or other nicotinamide-recognizing targets [2]. No direct radioligand binding data (Ki) for CAS 2034362-44-0 at σ₁ or σ₂ receptors has been reported in the public domain.
| Evidence Dimension | Structural scaffold type and predicted sigma-1 receptor affinity |
|---|---|
| Target Compound Data | Pyridine-3-carboxamide (nicotinamide) scaffold with 6-(oxan-4-yloxy) substituent; no published σ₁ Ki data available |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)phenylacetamide (Compound 1): Ki σ₁ = 3.90 nM, Ki σ₂ = 240 nM; pyridyl analog: >60-fold σ₁ affinity loss (estimated Ki > 234 nM based on 60× multiplier) |
| Quantified Difference | Class-level SAR predicts >60-fold reduction in σ₁ affinity for pyridyl-containing analogs vs. phenylacetamide (estimated Ki shift from ~3.9 nM to >234 nM); actual binding profile of CAS 2034362-44-0 is uncharacterized |
| Conditions | Radioligand binding assays at human σ₁ and σ₂ receptors using [³H](+)-pentazocine (σ₁) and [³H]DTG (σ₂) in guinea pig brain or Jurkat cell membranes; published in Huang et al., J Med Chem 2001, 44:4404-4415 |
Why This Matters
Users seeking sigma-1 receptor binding must not assume that the N-benzylpiperidine moiety alone confers high σ₁ affinity; the pyridine-3-carboxamide core fundamentally alters the SAR compared to phenylacetamide-based sigma ligands, and the compound may have an entirely different primary target.
- [1] Huang Y, Hammond PS, Wu L, Mach RH. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. J Med Chem. 2001 Dec 6;44(25):4404-15. doi:10.1021/jm010384j. PMID: 11728186. View Source
- [2] Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorg Med Chem Lett. 2010;20(15):4483-7. doi:10.1016/j.bmcl.2010.06.031. View Source
